1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene
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Overview
Description
1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a difluoromethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-4-(difluoromethyl)-2-fluorobenzene typically involves the introduction of the difluoromethyl group into the benzene ring. One common method is the radical difluoromethylation of a suitable precursor, such as a benzyloxy-substituted fluorobenzene. This process often employs difluoromethylating agents like difluoromethyl bromide or difluoromethyl iodide under radical conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or iron, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium amide or thiourea under basic conditions.
Major Products:
- Oxidation products include benzoic acid derivatives.
- Reduction products include methyl-substituted benzene derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(benzyloxy)-4-(difluoromethyl)-2-fluorobenzene exerts its effects depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in medicinal chemistry .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-(difluoromethyl)benzene
- 1-(Benzyloxy)-4-(trifluoromethyl)-2-fluorobenzene
- 1-(Benzyloxy)-4-(methyl)-2-fluorobenzene
Uniqueness: 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUKMAPUNVVQHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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